molecular formula C9H19N5O2 B3051517 Naama CAS No. 34276-26-1

Naama

Cat. No.: B3051517
CAS No.: 34276-26-1
M. Wt: 229.28 g/mol
InChI Key: WNTIQRJMUXEELX-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Provide a brief introduction to the compound, including its chemical structure, molecular formula, and any significant properties. Mention its discovery, natural occurrence, or synthesis if applicable.

Preparation Methods

Synthetic Routes and Reaction Conditions: Describe the various synthetic routes used to prepare the compound. Include details about the reaction conditions, such as temperature, pressure, solvents, and catalysts.

Industrial Production Methods: Explain the industrial production methods for the compound. Highlight any large-scale processes, equipment used, and any environmental or safety considerations.

Chemical Reactions Analysis

Types of Reactions: Discuss the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, addition, or elimination reactions.

Common Reagents and Conditions: List the common reagents and conditions used in these reactions. Provide examples of specific reactions and the conditions under which they occur.

Major Products: Identify the major products formed from these reactions. Include any significant by-products or side reactions.

Scientific Research Applications

Provide a comprehensive description of the scientific research applications of the compound. This can include its use in chemistry, biology, medicine, and industry. Mention any specific studies or breakthroughs involving the compound.

Mechanism of Action

Explain the mechanism by which the compound exerts its effects. Describe the molecular targets and pathways involved. Include any known interactions with biological molecules or systems.

Comparison with Similar Compounds

Similar Compounds: List compounds that are chemically similar to the compound .

Highlighting Uniqueness: Compare the compound with these similar compounds, highlighting its unique properties or applications. Discuss any advantages or disadvantages it may have compared to the similar compounds.

Feel free to use this template and fill in the specific details for the compound you are interested in

Properties

IUPAC Name

(2S)-2-acetamido-5-(diaminomethylideneamino)-N-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N5O2/c1-6(15)14-7(8(16)12-2)4-3-5-13-9(10)11/h7H,3-5H2,1-2H3,(H,12,16)(H,14,15)(H4,10,11,13)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTIQRJMUXEELX-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90955833
Record name 5-Carbamimidamido-2-[(1-hydroxyethylidene)amino]-N-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34276-26-1
Record name N(alpha)-Acetylarginine methylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034276261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Carbamimidamido-2-[(1-hydroxyethylidene)amino]-N-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naama
Reactant of Route 2
Reactant of Route 2
Naama
Reactant of Route 3
Naama
Reactant of Route 4
Reactant of Route 4
Naama
Reactant of Route 5
Reactant of Route 5
Naama
Reactant of Route 6
Reactant of Route 6
Naama

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.